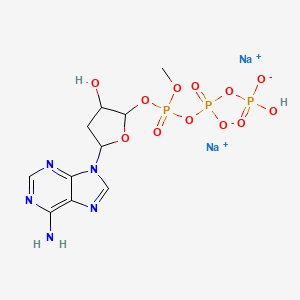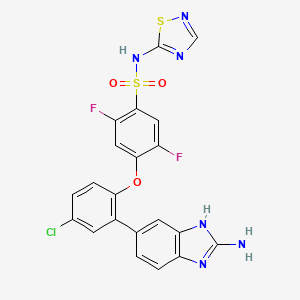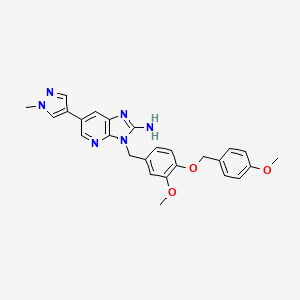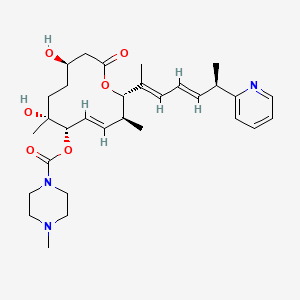
Almonertinib
Übersicht
Beschreibung
Almonertinib, also known as HS-10296, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is specifically designed to target EGFR mutations, including the T790M resistance mutation, which is commonly associated with non-small cell lung cancer (NSCLC). This compound has shown significant efficacy in treating advanced EGFR mutation-positive NSCLC .
Wissenschaftliche Forschungsanwendungen
Almonertinib has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and optimization of EGFR inhibitors.
Biology: Researchers use it to study the biological pathways involved in EGFR signaling and resistance mechanisms.
Medicine: this compound is primarily used in clinical research for the treatment of NSCLC.
Industry: The pharmaceutical industry uses this compound as a benchmark for developing new EGFR inhibitors with improved efficacy and safety profiles.
Wirkmechanismus
Almonertinib exerts its effects by selectively inhibiting the tyrosine kinase activity of EGFR. It binds irreversibly to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring EGFR mutations .
Zukünftige Richtungen
Almonertinib is showing promise in the treatment of NSCLC. It has been found to significantly inhibit brain and spinal cord metastases, showing good BBB penetration ability . Furthermore, it has been suggested as a potential treatment option for patients with metastatic NSCLC harboring EGFR-sensitive mutations after osimertinib failure . These findings indicate that the therapeutic strategy of switching from osimertinib to this compound is worth exploring further in the near future .
Biochemische Analyse
Biochemical Properties
Almonertinib inhibits EGFR tyrosine kinase, specifically targeting EGFR-sensitizing and T790M resistance mutations . This interaction with the EGFR tyrosine kinase enzyme plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has shown significant inhibitory effects on PC9 brain and spinal cord metastases . It has been observed to have good penetration ability across the blood-brain barrier (BBB), making it effective against advanced NSCLC brain and spinal cord metastases .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of EGFR tyrosine kinase, which targets EGFR-sensitizing and T790M resistance mutations . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a linear metabolic trend . It has demonstrated good tolerability and safety profiles, along with preliminary antitumor activity .
Metabolic Pathways
The metabolic pathways of this compound include demethylation, which gives rise to various metabolites . It’s also involved in oxidative dealkylation .
Transport and Distribution
This compound has been found to penetrate the BBB effectively, suggesting it is well transported and distributed within the body . This ability to cross the BBB allows it to reach brain and spinal cord tumors, demonstrating its potential in treating CNS metastases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Almonertinib involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The synthesis begins with the formation of the quinazoline core, which is a common structure in EGFR inhibitors.
Introduction of Functional Groups: Various functional groups are introduced to enhance the compound’s activity and selectivity
Final Coupling Reactions: The final steps involve coupling reactions to attach the side chains that are crucial for the compound’s activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of Catalysts: Catalysts are employed to increase the efficiency of key reactions.
Purification Processes: Advanced purification techniques, such as crystallization and chromatography, are used to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Almonertinib undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline core.
Reduction: Reduction reactions are used to introduce specific functional groups.
Substitution: Halogen atoms on the quinazoline core can be substituted with other groups to enhance activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products
The major products formed from these reactions are intermediates that are further processed to yield the final active pharmaceutical ingredient, this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Osimertinib: Another third-generation EGFR TKI, known for its efficacy against T790M mutations.
Gefitinib: A first-generation EGFR TKI, effective against initial EGFR mutations but less effective against resistance mutations.
Erlotinib: Similar to Gefitinib, it is a first-generation EGFR TKI with limited efficacy against resistance mutations.
Uniqueness of Almonertinib
This compound stands out due to its high selectivity for mutant EGFR over wild-type EGFR, reducing off-target effects and improving patient outcomes. It also shows a favorable safety profile with fewer side effects compared to other EGFR TKIs .
Eigenschaften
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEOECWDNSEFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations. | |
| Record name | Almonertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1899921-05-1 | |
| Record name | Aumolertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almonertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AUMOLERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)

![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)


![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)
![(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid](/img/structure/B607909.png)

